1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that integrates multiple functional groups. Its structure suggests potential applications in medicinal chemistry, particularly as a pharmaceutical agent due to its unique reactivity and biological interactions. The compound's molecular formula is with a molecular weight of approximately 365.43 g/mol. It is classified as an imidazolidine derivative, which is significant for its potential therapeutic effects .
The synthesis of 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves several steps:
The molecular structure of 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can be represented by its InChI and SMILES notations:
InChI=1S/C20H23N5O2/c1-2-15-12-21-19(22-13-15)23-10-8-16(9-11-23)24-14-18(26)25(20(24)27)17-6-4-3-5-7-17/h3-7,12-13,16H,2,8-11,14H2,1H3
This notation provides a detailed description of the compound's atomic composition and connectivity.
The molecular weight is approximately 365.43 g/mol, and it features a complex arrangement of nitrogen and oxygen atoms that contribute to its chemical properties .
1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The physical and chemical properties of 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione include:
These properties are essential for understanding the compound's behavior in both laboratory settings and potential applications .
The applications of 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione are diverse:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1